Miroestrol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
Miroestrol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miroestrol is a potent phytoestrogen first isolated from the tuberous roots of the Thai medicinal plant Pueraria mirifica.[1] It has garnered significant interest in the scientific community for its estrogen-like effects, which are attributed to its structural similarity to estradiol.[2] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of miroestrol, along with relevant physicochemical data, experimental protocols, and an overview of its signaling pathways. A crucial aspect of miroestrol's chemistry is the growing body of evidence suggesting it is an artifact formed from the aerial oxidation of the more potent deoxymiroestrol (B1240681) during extraction and isolation procedures.[3][4]
Chemical Structure and Physicochemical Properties
Miroestrol is a complex pentacyclic compound belonging to the chromene class of phytoestrogens. Its molecular structure is characterized by a rigid, cage-like framework incorporating multiple stereocenters.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂O₆ | [5] |
| Molecular Weight | 358.39 g/mol | [2] |
| IUPAC Name | (1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0³,¹².0⁴,⁹.0¹³,¹⁸]nonadeca-4(9),5,7,11-tetraen-14-one | [6] |
| CAS Number | 2618-41-9 | [5] |
| Physical Appearance | Powder | [7] |
| Melting Point | 265-267 °C (decomposes) | [8] |
| Specific Optical Rotation ([α]D) | +289° (c = 0.2, EtOH) | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7] |
Stereochemistry and Absolute Configuration
The biological activity of miroestrol is intrinsically linked to its specific three-dimensional structure. The molecule possesses six chiral centers, leading to a number of possible stereoisomers. The naturally occurring and synthetically confirmed enantiomer is (+)-miroestrol.
The absolute configuration of each stereocenter in (+)-miroestrol has been determined as:
-
C1: S
-
C3: R
-
C13: S
-
C16: R
-
C17: R
-
C18: S
This specific arrangement of substituents in space is critical for its high affinity to estrogen receptors.
The Deoxymiroestrol to Miroestrol Conversion
A pivotal discovery in the study of Pueraria mirifica is that deoxymiroestrol is the likely true bioactive compound, and miroestrol is formed during its isolation.[3] The conversion is a facile aerial oxidation process.[4]
This transformation involves the oxidation of the C-14 position of deoxymiroestrol. The proposed mechanism suggests that molecular oxygen in the air reacts with the enol form of the ketone in deoxymiroestrol, leading to the introduction of a hydroxyl group and the formation of miroestrol.[4]
Experimental Protocols
Isolation of Miroestrol from Pueraria mirifica
The following is a summarized protocol for the isolation of miroestrol, keeping in mind its potential formation from deoxymiroestrol during the process.
-
Extraction: Powdered dried roots of Pueraria mirifica are extracted with a suitable organic solvent such as methanol (B129727) or ethanol.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.
-
Chromatography: The enriched fraction is purified using column chromatography, often with silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.
-
Crystallization: The fractions containing miroestrol are pooled, concentrated, and crystallized from a solvent like methanol to yield pure miroestrol.
Enantioselective Total Synthesis of (+)-Miroestrol
The first enantioselective total synthesis of (+)-miroestrol was accomplished by E.J. Corey and Wu. The synthesis is a landmark in natural product synthesis and confirms the absolute configuration of the natural product. A simplified overview of the key steps is presented below.
-
Starting Materials: The synthesis commences from commercially available and readily prepared starting materials.
-
Construction of Key Intermediates: Two key fragments of the molecule are synthesized separately.
-
Coupling Reaction: The two fragments are joined together through a carefully orchestrated coupling reaction.
-
Ring-Closing Metathesis: A crucial ring-closing metathesis reaction is employed to construct the complex pentacyclic core of miroestrol.
-
Final Functional Group Manipulations: The synthesis is completed by a series of reactions to install the correct functional groups and stereochemistry.
Analytical Methods for Miroestrol Quantification
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of miroestrol in plant extracts and finished products.
Table 2: Example HPLC and LC-MS/MS Parameters for Miroestrol Analysis
| Parameter | HPLC | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid) | Gradient of acetonitrile and water with formic acid |
| Flow Rate | 1.0 mL/min | 0.2-0.4 mL/min |
| Detection | UV detector at ~254 nm | Tandem mass spectrometer in negative ion mode |
| Quantification | External standard calibration curve | Multiple reaction monitoring (MRM) of specific precursor-product ion transitions |
Signaling Pathways of Miroestrol
Miroestrol exerts its biological effects primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. As a phytoestrogen, it mimics the action of endogenous estrogens, leading to the modulation of gene expression in various target tissues.
Upon binding to ERs in the cytoplasm, the miroestrol-ER complex translocates to the nucleus. In the nucleus, it binds to estrogen response elements (EREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent up- or downregulation of target gene transcription.
Some of the downstream targets and pathways affected by miroestrol include:
-
Sex Hormone Synthesis: Miroestrol has been shown to modulate the expression of genes involved in the synthesis of sex hormones, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and aromatase (CYP19).[9]
-
Hepatic Metabolism: It can influence the expression of hepatic cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.[7]
-
Antioxidant Pathways: Miroestrol has been reported to enhance the activity of antioxidant enzymes.
Conclusion
Miroestrol is a structurally complex and biologically active phytoestrogen with significant potential in various therapeutic areas. A thorough understanding of its chemical structure, stereochemistry, and its relationship with deoxymiroestrol is essential for researchers and drug development professionals. The detailed experimental protocols for its isolation, synthesis, and analysis, as outlined in this guide, provide a solid foundation for further investigation into its pharmacological properties and potential applications. The elucidation of its signaling pathways through estrogen receptors opens up avenues for the development of novel therapeutics targeting estrogen-related conditions.
References
- 1. Identification of deoxymiroestrol as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known miroestrol may be an artifact. | Semantic Scholar [semanticscholar.org]
- 2. CAS 2618-41-9: Miroestrol | CymitQuimica [cymitquimica.com]
- 3. Identification of deoxymiroestrol as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known miroestrol may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Miroestrol - Wikipedia [en.wikipedia.org]
- 6. Miroestrol | C20H22O6 | CID 165001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Miroestrol | CAS:2618-41-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Down regulation of gene related sex hormone synthesis pathway in mouse testes by miroestrol and deoxymiroestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
